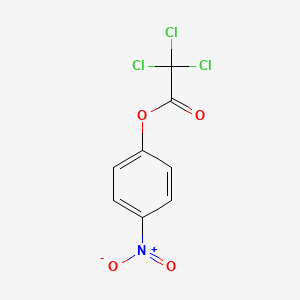
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester is an organic compound with the molecular formula C11H13N3O4 It is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to a carbazic acid ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester typically involves the condensation of p-nitrobenzaldehyde with 2-methylcarbazic acid ethyl ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzylidene moiety can be hydrogenated to form the corresponding benzyl derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylidene moiety can also participate in interactions with proteins and nucleic acids, influencing cellular pathways and processes .
相似化合物的比较
Similar Compounds
Nitrobenzene: Similar in structure but lacks the carbazic acid ester moiety.
Benzylidene derivatives: Compounds with similar benzylidene structures but different substituents.
Carbazic acid esters: Compounds with similar carbazic acid ester structures but different aromatic substituents
Uniqueness
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester is unique due to the combination of the nitrobenzylidene and carbazic acid ester moieties. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
属性
CAS 编号 |
788-31-8 |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
ethyl N-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)13(2)12-8-9-4-6-10(7-5-9)14(16)17/h4-8H,3H2,1-2H3/b12-8+ |
InChI 键 |
MFRIQCJGBPLFMT-XYOKQWHBSA-N |
手性 SMILES |
CCOC(=O)N(C)/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)N(C)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


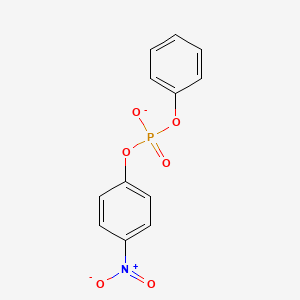
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
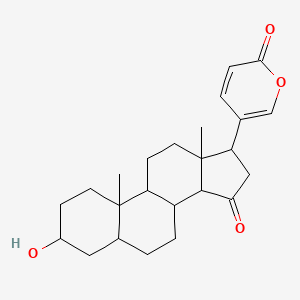
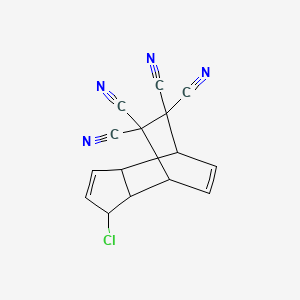
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)


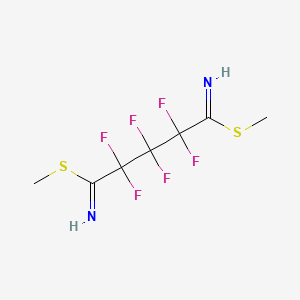



![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
